molecular formula C14H15ClN4O3S B2904179 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide CAS No. 116488-93-8

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide

Cat. No.: B2904179
CAS No.: 116488-93-8
M. Wt: 354.81
InChI Key: KELBEZWMFXZILY-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (CAS 116488-93-8) is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the development of novel therapeutic agents. With a molecular formula of C₁₄H₁₅ClN₄O₃S and a molecular weight of 354.81 g/mol, this reagent serves as a key synthetic intermediate and a core structural motif for designing new bioactive molecules . This compound has been identified as a promising scaffold in the search for new antiviral treatments. Recent research has explored its derivatives as potent neuraminidase inhibitors, targeting the influenza virus . One notable derivative demonstrated excellent inhibitory activity against wild-type H5N1 neuraminidase (IC₅₀ = 6.74 μM) and maintained efficacy against the oseltamivir-resistant H274Y mutant strain, suggesting potential for overcoming drug resistance in anti-flu therapies . The molecular structure, which integrates a sulfonamide group and a chloroacetamide moiety, allows it to interact tightly with key residues in enzyme active sites. Molecular docking studies indicate that the sulfamethazine-like portion forms critical hydrogen bonds with arginine residues (Arg118, Arg292, Arg371), which is beneficial for enhancing binding affinity and inhibitory potency . Furthermore, the compound's ability to occupy the '150-cavity'—an open cavity near the active site of Group-1 neuraminidases—makes it a valuable tool for studying this unique binding pocket and for designing inhibitors with novel mechanisms of action . Beyond virology, this acetamide derivative is also used in structural biology and enzymology research. Related structural analogs have been co-crystallized with human carbonic anhydrase isozyme XIII, providing valuable insights into enzyme-inhibitor interactions and supporting the design of isoform-selective inhibitors . This product is provided with a purity of ≥97% and is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-chloro-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-9-7-10(2)17-14(16-9)19-23(21,22)12-5-3-11(4-6-12)18-13(20)8-15/h3-7H,8H2,1-2H3,(H,18,20)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELBEZWMFXZILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave-assisted conditions. This method allows for the formation of 2-anilinopyrimidines, which can then be further modified to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process would likely include the use of catalysts and controlled reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

  • Substitution: : Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide may be used to study enzyme inhibition or as a probe in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug development. Its structural features may make it suitable for targeting specific biological pathways or receptors.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its properties may be exploited to enhance the performance of various industrial processes.

Mechanism of Action

The mechanism by which 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 4,6-dimethylpyrimidine substituent. Key analogues include:

Compound Name Key Substituents Melting Point (°C) Biological Activity Reference
2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide (Target) 4,6-dimethylpyrimidin-2-yl, Cl N/A Potential enzyme inhibition
N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-((2,6-dichlorophenyl)amino)acetamide 4-methylpyrimidin-2-yl, Cl 168–173 Urease inhibition (IC₅₀: 12 µM)
N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)-2-((2,3-dimethylphenyl)amino)benzamide Pyrimidin-2-yl, dimethylphenyl 202–210 Antiproliferative activity
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 4,6-dimethylpyrimidin-2-yl, phenyl N/A Structural model for drug design
  • Chloroacetamide vs. Benzamide: The chloroacetamide group in the target compound increases electrophilicity, favoring nucleophilic interactions absent in benzamide derivatives .

Physicochemical Properties

Property Target Compound Compound 8 Compound 10
Molecular Weight (g/mol) ~395.87 (calculated) 495.34 343.43
Melting Point Not reported 168–173 Not reported
Rf Value (TLC) Not reported 0.79 0.82
LogP (Predicted) ~2.8 (higher lipophilicity) ~2.1 ~2.5
  • Solubility : The target’s higher lipophilicity (due to dimethylpyrimidine) may reduce aqueous solubility compared to Compound 8 .

Biological Activity

2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different pathogens, and structure-activity relationships.

Chemical Structure

The compound features a chloro group and a sulfamoyl moiety linked to a pyrimidine derivative, which is significant for its biological interactions. The structural formula can be represented as follows:

C15H17ClN4O3S\text{C}_{15}\text{H}_{17}\text{ClN}_{4}\text{O}_{3}\text{S}

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in bacterial growth and inflammatory responses. Studies have indicated that the sulfamoyl group plays a crucial role in mimicking para-aminobenzoic acid (PABA), thus interfering with folate synthesis in bacteria, similar to other sulfonamide antibiotics .

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

These results suggest that the compound has a broad spectrum of activity, particularly against resistant strains like MRSA .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effectiveness against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively at low concentrations, supporting its potential as a therapeutic agent for treating infections caused by resistant bacteria .
  • In Vivo Studies : Animal models treated with the compound showed reduced inflammation and bacterial load in tissues infected with Staphylococcus aureus. This highlights its dual role in combating infections while also modulating inflammatory responses .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to the pyrimidine ring and the sulfamoyl group can significantly influence its biological activity. For instance:

  • Dimethyl Substitution : The presence of dimethyl groups at specific positions on the pyrimidine enhances antibacterial potency.
  • Chlorination : The chloro group appears to increase the compound's lipophilicity, aiding in better membrane penetration and increased efficacy against bacterial cells .

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acetamide?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 2-thio-4,6-dimethylpyrimidine reacts with chloroacetamide derivatives in refluxing ethanol (40 mL) under controlled temperature (70–80°C). Crystallization is achieved using slow evaporation of a chloroform-acetone (1:5 v/v) solution .

Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. X-ray crystallography provides definitive confirmation of molecular geometry, with refinement software like SHELXL2016 and visualization tools like PLATON used to resolve bond lengths and angles .

Q. How does the compound’s stability vary under different laboratory conditions?

The compound is stable under standard conditions (25°C, dry environment) but degrades under extreme pH (<3 or >10) or prolonged UV exposure. Stability assays using HPLC or TLC are recommended for long-term storage studies .

Q. What are the key structural features revealed by crystallographic data?

The molecule adopts a folded conformation stabilized by intramolecular N–H⋯N hydrogen bonds. Pyrimidine and phenyl rings are inclined at angles between 42.25° and 67.84°, depending on substituent positions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when comparing molecular conformations?

Discrepancies in dihedral angles or hydrogen bonding patterns (e.g., 59.70° vs. 62.18° in polymorphic forms) are resolved using comparative analysis of Cambridge Structural Database entries and refinement of thermal displacement parameters (Ueq) with SHELXL. Multi-conformational models may be applied for disordered regions .

Q. What experimental design strategies optimize yield in multi-step syntheses?

Use sequential reaction monitoring via TLC to isolate intermediates. Catalytic additives (e.g., triethylamine) enhance sulfonamide bond formation. Solvent optimization (e.g., ethanol over DMF) reduces byproducts .

Q. How can computational modeling predict bioactivity against specific targets?

Molecular docking (AutoDock Vina) and pharmacophore mapping assess interactions with enzymes like dihydrofolate reductase. Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites for derivatization .

Q. What methodologies address low solubility in pharmacological assays?

Co-solvent systems (e.g., DMSO:PBS mixtures) or nanoformulation (liposomal encapsulation) improve aqueous solubility. Dynamic Light Scattering (DLS) validates particle size distribution .

Q. How do steric and electronic effects influence derivatization outcomes?

Substituents at the pyrimidine 4,6-positions modulate reactivity. Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the acetamide sulfur, facilitating nucleophilic substitutions. Steric hindrance from methyl groups requires optimized reaction times .

Q. What strategies validate target engagement in cellular studies?

Competitive binding assays (e.g., fluorescence polarization) and CRISPR-Cas9 knockout models confirm specificity. Proteomic profiling (LC-MS/MS) identifies off-target interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on biological activity across studies?

Variations in assay conditions (e.g., cell line viability, serum concentration) may explain discrepancies. Meta-analysis using standardized protocols (e.g., NIH Guidelines) and dose-response curve normalization are critical .

Q. Why do crystallographic studies report divergent hydrogen-bonding networks?

Polymorphic forms (e.g., monoclinic vs. triclinic systems) arise from solvent polarity during crystallization. Hirshfeld surface analysis quantifies intermolecular interactions to clarify these differences .

Methodological Tables

Table 1: Key Crystallographic Parameters

ParameterValue (Monoclinic P2₁/c)Source
Unit cell dimensionsa=18.220 Å, b=8.118 Å, c=19.628 Å
Dihedral angle (pyrimidine-phenyl)42.25°–67.84°
R-factor (refinement)0.050 (F² > 2σ(F²))

Table 2: Synthetic Optimization Parameters

ConditionOptimal ValueImpact on Yield
Reaction temperature70–80°CMaximizes SN2 efficiency
Solvent ratio (CHCl3:acetone)1:5 v/vEnhances crystal purity
Catalyst (Triethylamine)1.5 equivReduces sulfonate byproducts

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